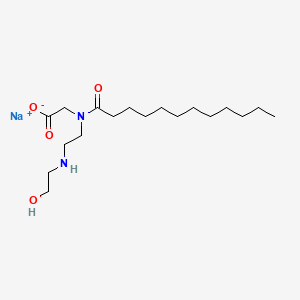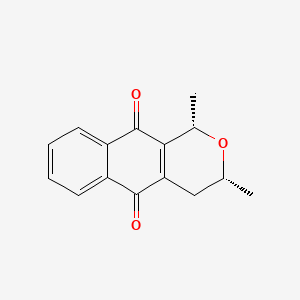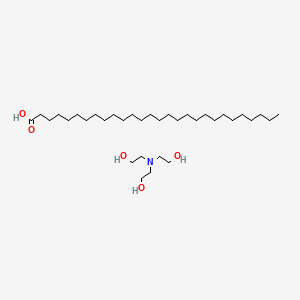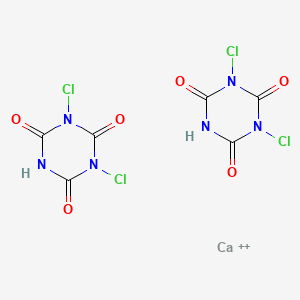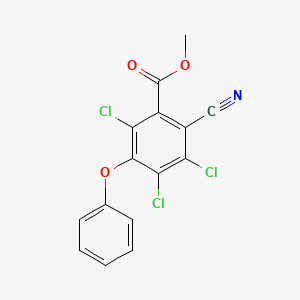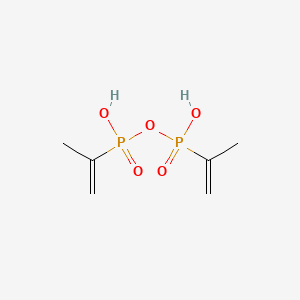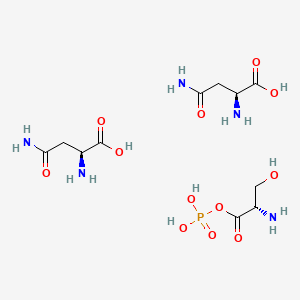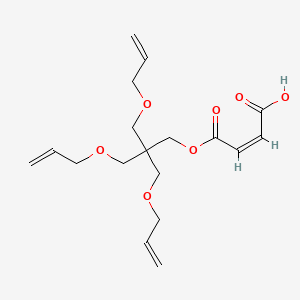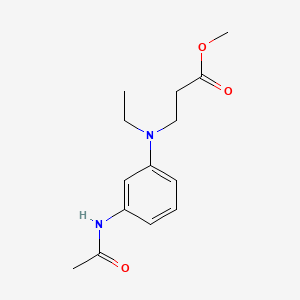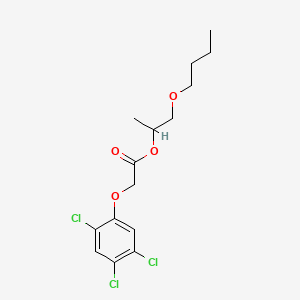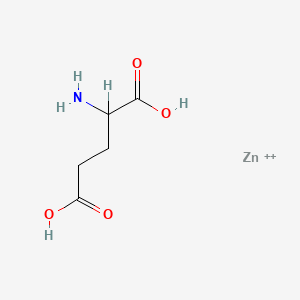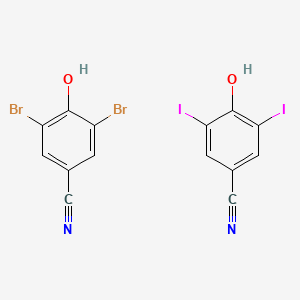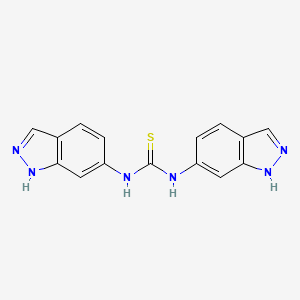
N,N'-Di(1H-indazol-6-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di(1H-indazol-6-yl)thioharnstoff: ist eine chemische Verbindung mit der Summenformel C15H12N6S. Sie zeichnet sich durch das Vorhandensein von zwei Indazolringen aus, die an eine zentrale Thioharnstoffgruppe gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N,N'-Di(1H-indazol-6-yl)thioharnstoff erfolgt üblicherweise durch Reaktion von 6-Aminoindazol mit Thiophosgen oder einem ähnlichen Thiocarbonylreagenz. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform unter Rückflussbedingungen durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden: Dazu gehören die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, und die Anwendung industrieller Reinigungsverfahren wie Destillation oder großtechnische Chromatographie .
Chemische Reaktionsanalyse
Arten von Reaktionen: N,N'-Di(1H-indazol-6-yl)thioharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioharnstoffgruppe kann oxidiert werden, um Sulfonyl-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Indazolringe können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern oft Katalysatoren wie Lewis-Säuren
Hauptprodukte:
Oxidation: Sulfonyl-Derivate.
Reduktion: Amine.
Substitution: Verschiedene substituierte Indazol-Derivate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1H-indazol-6-yl)thiourea typically involves the reaction of 6-aminoindazole with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Di(1H-indazol-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indazole rings can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted indazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemie: N,N'-Di(1H-indazol-6-yl)thioharnstoff wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Die Indazolringe können mit aktiven Zentren von Enzymen interagieren und so zur Entwicklung neuer Pharmazeutika führen .
Medizin: N,N'-Di(1H-indazol-6-yl)thioharnstoff hat sich in Vorstudien als vielversprechender Antikrebsmittel erwiesen. Seine Fähigkeit, bestimmte Enzyme zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, macht ihn zu einem Kandidaten für die weitere Medikamentenentwicklung .
Industrie: In der Industrie wird diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften für die Entwicklung neuer Materialien wie Polymere und Beschichtungen untersucht .
Wirkmechanismus
Der Mechanismus, durch den N,N'-Di(1H-indazol-6-yl)thioharnstoff seine Wirkungen entfaltet, beruht in erster Linie auf der Hemmung bestimmter Enzyme. Die Indazolringe können an die aktiven Zentren dieser Enzyme binden und so deren Aktivität blockieren. Diese Hemmung kann verschiedene biochemische Pfade stören und zu den gewünschten therapeutischen oder chemischen Effekten führen .
Wirkmechanismus
The mechanism by which N,N’-Di(1H-indazol-6-yl)thiourea exerts its effects is primarily through the inhibition of specific enzymes. The indazole rings can bind to the active sites of these enzymes, blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-(1H-indazol-6-yl)thioharnstoff
- 1,3-Di(1H-indazol-6-yl)harnstoff
Vergleich: N,N'-Di(1H-indazol-6-yl)thioharnstoff ist einzigartig durch das Vorhandensein von zwei Indazolringen, die seine Bindungsaffinität zu den aktiven Zentren von Enzymen im Vergleich zu ähnlichen Verbindungen mit nur einem Indazolring verstärken können. Dieses strukturelle Merkmal kann zu einer erhöhten Wirksamkeit und Spezifität in seinen Anwendungen führen .
Eigenschaften
CAS-Nummer |
7255-94-9 |
|---|---|
Molekularformel |
C15H12N6S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1,3-bis(1H-indazol-6-yl)thiourea |
InChI |
InChI=1S/C15H12N6S/c22-15(18-11-3-1-9-7-16-20-13(9)5-11)19-12-4-2-10-8-17-21-14(10)6-12/h1-8H,(H,16,20)(H,17,21)(H2,18,19,22) |
InChI-Schlüssel |
OTJWJLLGPAFTIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=S)NC3=CC4=C(C=C3)C=NN4)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



